An In-depth Technical Guide to 3-Chlorotetrafluoropropionyl Chloride: Properties, Synthesis, and Reactivity
An In-depth Technical Guide to 3-Chlorotetrafluoropropionyl Chloride: Properties, Synthesis, and Reactivity
Introduction
3-Chlorotetrafluoropropionyl chloride, with the chemical formula C₃Cl₂F₄O, is a halogenated acyl chloride of significant interest in the synthesis of advanced materials, pharmaceuticals, and specialty chemicals. Its unique combination of a reactive acyl chloride group and a polyfluorinated carbon chain suggests its utility in introducing fluorinated moieties into a variety of molecular scaffolds. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, and expected reactivity, based on available data for its precursor and closely related analogues. It is important to note that detailed experimental data for 3-chlorotetrafluoropropionyl chloride itself is not widely available in public literature. Therefore, this guide combines established chemical principles with data from analogous compounds to provide an expert perspective for researchers and drug development professionals.
Molecular Structure and Identification
The structure of 3-chlorotetrafluoropropionyl chloride features a three-carbon chain with a terminal acyl chloride group. The carbons at positions 2 and 3 are each substituted with two fluorine atoms, and the carbon at position 3 also bears a chlorine atom.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 3-chloro-2,2,3,3-tetrafluoropropanoyl chloride |
| Molecular Formula | C₃Cl₂F₄O |
| Molecular Weight | 198.93 g/mol |
| Canonical SMILES | C(C(C(=O)Cl)(F)F)(F)Cl |
| InChI Key | UTCWESKNHLBRDD-UHFFFAOYSA-N |
Inferred Physical and Chemical Properties
Table 2: Inferred and Known Physical Properties
| Property | 3-Chlorotetrafluoropropionyl Chloride (Inferred) | 3-Chloro-2,2,3,3-tetrafluoropropionic Acid (Precursor) | 2,3,3,3-Tetrafluoropropanoyl chloride (Analogue) |
| Appearance | Colorless to light yellow liquid | Solid or liquid | Liquid |
| Boiling Point | Expected to be in the range of 80-100 °C | Data not available | 48 - 49 °C[1] |
| Density | Expected to be > 1.5 g/mL | Data not available | Data not available |
| Reactivity with Water | Reacts violently | Soluble | Reacts with water[1] |
Synthesis of 3-Chlorotetrafluoropropionyl Chloride
The most direct and industrially scalable method for the synthesis of 3-chlorotetrafluoropropionyl chloride is the chlorination of its corresponding carboxylic acid, 3-chloro-2,2,3,3-tetrafluoropropionic acid. This precursor is a known compound and is available from specialty chemical suppliers.[2] The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis.
Common chlorinating agents for this purpose include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅). The choice of reagent can depend on the desired purity of the product and the ease of byproduct removal. For instance, reactions with thionyl chloride or oxalyl chloride produce gaseous byproducts (SO₂, HCl, CO, CO₂), which can be readily removed from the reaction mixture.
Proposed Synthetic Workflow
A plausible and efficient method for the preparation of 3-chlorotetrafluoropropionyl chloride involves the reaction of 3-chloro-2,2,3,3-tetrafluoropropionic acid with thionyl chloride, often with a catalytic amount of a tertiary amine or dimethylformamide (DMF).
Caption: Common reactions of 3-chlorotetrafluoropropionyl chloride.
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Hydrolysis: It is expected to react violently with water to produce 3-chloro-2,2,3,3-tetrafluoropropionic acid and hydrochloric acid. This reaction is typical for acyl chlorides and is often exothermic. [1]* Alcoholysis: Reaction with alcohols will yield the corresponding esters. This is a common method for synthesizing fluorinated esters, which have applications as solvents and in materials science.
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Aminolysis: Reaction with primary or secondary amines will produce amides. These fluorinated amides can be valuable intermediates in the synthesis of biologically active molecules.
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Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst (e.g., AlCl₃), it can be used to acylate aromatic compounds, introducing the 3-chlorotetrafluoropropionyl group.
Safety and Handling
As with all acyl chlorides, and particularly halogenated ones, 3-chlorotetrafluoropropionyl chloride should be handled with extreme care in a well-ventilated fume hood.
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Corrosivity: It is expected to be highly corrosive to skin, eyes, and the respiratory tract. [1]Inhalation may cause severe damage. [1]* Reactivity with Water: It reacts violently with water and moisture, releasing corrosive HCl gas. [1]All equipment must be dry before use.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. [1]* Storage: Store in a cool, dry, well-ventilated area away from water and incompatible materials such as strong bases and oxidizing agents. [1]Containers should be kept tightly closed.
Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the expected spectroscopic features can be predicted based on its structure.
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¹⁹F NMR: This would be the most informative NMR technique. Two distinct signals are expected, corresponding to the two different CF₂ groups. The signal for the CF₂ group at the 2-position will likely be a triplet due to coupling with the CF₂ group at the 3-position. The signal for the CF₂ group at the 3-position would be more complex due to coupling with the CF₂ at the 2-position and potentially long-range coupling.
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¹³C NMR: Three signals are expected for the three carbon atoms. The carbonyl carbon will appear significantly downfield. The two fluorinated carbons will show characteristic splitting patterns due to C-F coupling.
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IR Spectroscopy: A strong absorption band characteristic of the C=O stretch in an acyl chloride is expected in the region of 1780-1820 cm⁻¹.
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Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of Cl and COCl.
Conclusion
3-Chlorotetrafluoropropionyl chloride is a promising but currently under-documented fluorinated building block. Its synthesis from the corresponding carboxylic acid is expected to be straightforward using standard chlorination methods. Its high reactivity as an acylating agent, coupled with the presence of a tetrafluorinated chain, makes it a valuable tool for introducing fluorinated moieties in organic synthesis. Researchers working with this compound should exercise extreme caution due to its presumed corrosive nature and violent reactivity with water. Further experimental studies are needed to fully characterize its physical properties and explore its synthetic applications.
